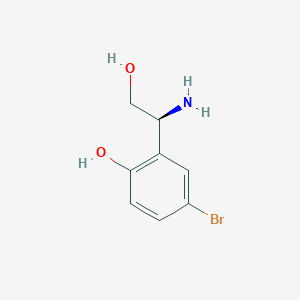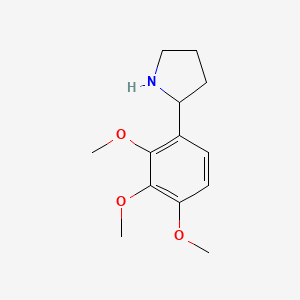
2-Butanone, 4-(5-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-(5-pyrimidinyl)- is an organic compound that features a pyrimidine ring attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(5-pyrimidinyl)- can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable ketone under acidic conditions to form the desired product . Another method includes the use of biocatalysis, where specific enzymes catalyze the reaction to produce the compound with high enantioselectivity .
Industrial Production Methods
In industrial settings, the production of 2-Butanone, 4-(5-pyrimidinyl)- often involves the use of large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts, such as metal complexes or enzymes, is also common to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-(5-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulphones and sulphoxides.
Reduction: It can be reduced using borohydride reducing agents to form alcohol derivatives.
Substitution: The pyrimidine ring allows for nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulphones and sulphoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Butanone, 4-(5-pyrimidinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-(5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors, modulating signaling pathways and exerting biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimidine: A basic structure similar to 2-Butanone, 4-(5-pyrimidinyl)- but without the butanone group.
2-Butanone:
4-Hydroxy-2-butanone: A related compound with a hydroxyl group instead of the pyrimidine ring.
Uniqueness
2-Butanone, 4-(5-pyrimidinyl)- is unique due to its combination of a pyrimidine ring and a butanone backbone, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
4-pyrimidin-5-ylbutan-2-one |
InChI |
InChI=1S/C8H10N2O/c1-7(11)2-3-8-4-9-6-10-5-8/h4-6H,2-3H2,1H3 |
Clave InChI |
YUZVCDDVNMXAIC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CN=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


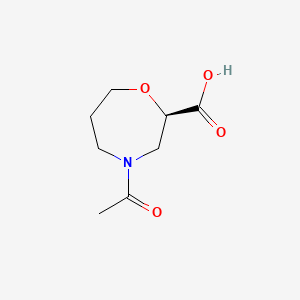




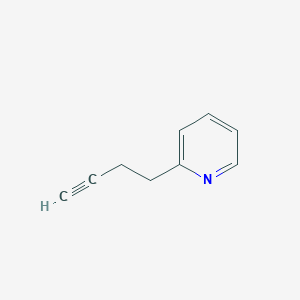

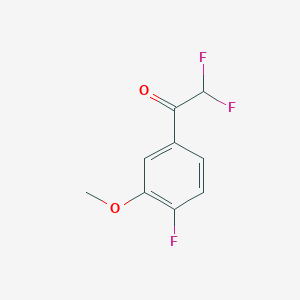
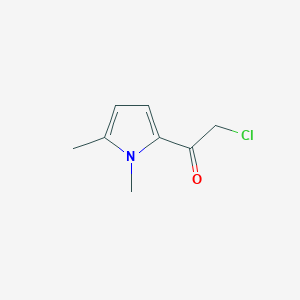
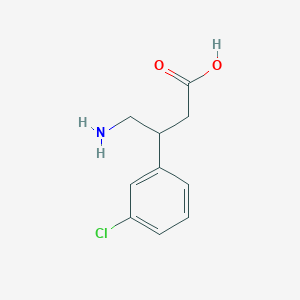
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)

